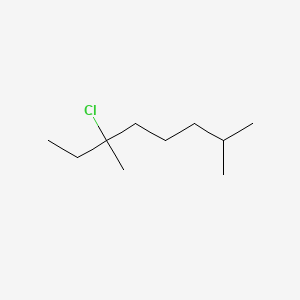

Octane, 6-chloro-2,6-dimethyl-

Description

BenchChem offers high-quality Octane, 6-chloro-2,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octane, 6-chloro-2,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

54059-75-5 |

|---|---|

Molecular Formula |

C10H21Cl |

Molecular Weight |

176.72 g/mol |

IUPAC Name |

6-chloro-2,6-dimethyloctane |

InChI |

InChI=1S/C10H21Cl/c1-5-10(4,11)8-6-7-9(2)3/h9H,5-8H2,1-4H3 |

InChI Key |

DNDQHMRAIADVMA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CCCC(C)C)Cl |

Origin of Product |

United States |

Significance As a Prototypical Branched Tertiary Chloroalkane System

6-chloro-2,6-dimethyl-octane's importance in research stems from its classification as a branched tertiary chloroalkane. libretexts.orglibretexts.org This structural arrangement, where the chlorine atom is bonded to a carbon atom that is itself bonded to three other carbon atoms, dictates its chemical behavior and makes it an ideal candidate for studying specific reaction types. libretexts.orglibretexts.org

Tertiary alkyl halides are key substrates for investigating unimolecular nucleophilic substitution (S_N_1) and elimination (E1) reactions. ncert.nic.in The bulky nature of the tertiary center in 6-chloro-2,6-dimethyl-octane sterically hinders the backside attack required for a bimolecular (S_N_2) reaction, thus favoring the formation of a carbocation intermediate, a hallmark of the S_N_1 pathway. pressbooks.pub

The branched nature of the alkyl chain further influences the stability of this carbocation intermediate and the distribution of products. Researchers utilize this compound to probe the intricate interplay of electronic and steric effects that govern reaction rates and outcomes.

Historical Perspectives on Alkyl Halide Research and Its Evolution

The study of alkyl halides, also known as haloalkanes, has a rich history dating back to the 15th century with the preparation of chloroethane. unacademy.comwikipedia.org However, the systematic investigation of their synthesis and reactions truly blossomed in the 19th century, in parallel with the development of organic chemistry as a formal discipline. wikipedia.org Early methods focused on the halogenation of alkanes and the conversion of alcohols to alkyl halides. wikipedia.orgijrpr.com

Over the decades, research has evolved significantly. The 20th century saw the elucidation of detailed reaction mechanisms, such as the S_N_1 and S_N_2 pathways, by pioneers like Ingold and Hughes. bath.ac.uk This era also brought a deeper understanding of the stereochemical consequences of these reactions.

More recently, the focus has shifted towards developing more efficient and environmentally benign synthetic methods, incorporating principles of green chemistry. ijrpr.com This includes the use of catalysis and solvent-free conditions to minimize waste. ijrpr.com Furthermore, the discovery of naturally occurring organohalogen compounds and their biosynthetic pathways has opened new avenues of research, including the intriguing role of "cryptic halogenation" in the formation of complex natural products. nih.gov

Structural Elucidation Challenges and Stereochemical Considerations

Direct Chlorination Strategies for Branched Octanes

Direct chlorination of alkanes like 2,6-dimethyloctane (B150249) typically proceeds through a free-radical mechanism. wikipedia.orgsavemyexams.com This method involves the substitution of a hydrogen atom on the alkane with a chlorine atom.

Free-Radical Halogenation Pathways

Free-radical halogenation is a chain reaction consisting of three main steps: initiation, propagation, and termination. aakash.ac.inlibretexts.org

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This step requires an energy input, usually in the form of ultraviolet (UV) light or heat. savemyexams.comlibretexts.orglibretexts.org

Propagation: A chlorine radical then abstracts a hydrogen atom from the 2,6-dimethyloctane molecule, forming a hydrogen chloride (HCl) molecule and a 2,6-dimethyloctyl radical. This alkyl radical subsequently reacts with another chlorine molecule to yield 6-chloro-2,6-dimethyl-octane and a new chlorine radical, which continues the chain reaction. savemyexams.comaakash.ac.in

Termination: The reaction ceases when two radicals combine. This can involve the combination of two chlorine radicals to reform Cl₂, a chlorine radical and a 2,6-dimethyloctyl radical to form the final product, or two 2,6-dimethyloctyl radicals to form a larger alkane. libretexts.org

Photoinitiated and Thermally Driven Chlorination Processes

The initiation of the chlorination of alkanes can be achieved through either photoinitiation or thermal means.

Photoinitiated Chlorination: This method utilizes UV light to supply the energy required for the homolytic cleavage of the chlorine-chlorine bond. wikipedia.orglibretexts.org The reaction is often carried out at room temperature in the absence of light, with the introduction of UV irradiation to start the reaction. libretexts.org

Thermally Driven Chlorination: Alternatively, high temperatures can provide the necessary energy to break the Cl-Cl bond and initiate the radical chain reaction. libretexts.orgchemrxiv.org

Regioselectivity and Stereocontrol in Alkane Chlorination

The chlorination of alkanes larger than ethane (B1197151) often results in a mixture of isomeric products because not all hydrogen atoms in a complex alkane exhibit the same reactivity. libretexts.orglibretexts.org

Regioselectivity: The site of halogenation is influenced by the stability of the resulting alkyl radical. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. youtube.comwou.edu In the case of 2,6-dimethyloctane, there are primary, secondary, and tertiary hydrogens. The chlorination will preferentially occur at the tertiary carbon (C6) due to the formation of the more stable tertiary radical intermediate. youtube.com However, chlorination is known to be less selective compared to bromination, and a mixture of products, including 2-chloro-2,6-dimethyloctane, is likely to be formed. libretexts.orgnih.gov The relative amounts of the various products will depend on the reaction conditions. wikipedia.orglibretexts.org

Stereocontrol: If the chlorination occurs at a chiral center, a racemic mixture of enantiomers is often produced. For the synthesis of a specific stereoisomer, such as (R)-6-chloro-2,6-dimethyloctane, alternative synthetic routes starting from a chiral precursor are typically required. oup.comguidechem.com

Conversion Reactions from Precursor Compounds

An alternative and often more selective method for synthesizing 6-chloro-2,6-dimethyl-octane is through the conversion of a precursor alcohol, 2,6-dimethyloctan-6-ol.

Transformation of Branched Alcohols to Alkyl Chlorides

The hydroxyl group of an alcohol can be replaced by a chlorine atom using various reagents. Tertiary alcohols, such as 2,6-dimethyloctan-6-ol, readily undergo this substitution. chemguide.co.uklibretexts.org

Thionyl Chloride (SOCl₂): The reaction of a tertiary alcohol with thionyl chloride is a common method for preparing tertiary alkyl chlorides. libretexts.orgstackexchange.com This reaction is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired alkyl chloride. libretexts.org The reaction can proceed through an SNi (internal nucleophilic substitution) mechanism, which can lead to retention of configuration. stackexchange.com The presence of a base like pyridine (B92270) can sometimes lead to rearrangements. researchgate.net

Phosphorus Halides: Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective reagents for converting alcohols to alkyl chlorides. chemguide.co.uklibretexts.org

Phosphorus Pentachloride (PCl₅): The reaction of a tertiary alcohol with PCl₅ can be rapid and is often carried out under mild conditions to afford the corresponding tertiary chloride with retention of configuration. publish.csiro.auresearchgate.net The reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. savemyexams.com

Phosphorus Trichloride (PCl₃): Alcohols also react with liquid PCl₃ to produce chloroalkanes. libretexts.org

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Use in Synthesis |

|---|---|---|

| 2,6-Dimethyloctane | C₁₀H₂₂ | Starting material for direct chlorination |

| Chlorine | Cl₂ | Reagent for chlorination |

| 6-Chloro-2,6-dimethyl-octane | C₁₀H₂₁Cl | Product of chlorination/conversion |

| 2,6-Dimethyloctan-6-ol | C₁₀H₂₂O | Precursor for conversion to alkyl chloride |

| Thionyl Chloride | SOCl₂ | Reagent for converting alcohol to alkyl chloride |

| Phosphorus Pentachloride | PCl₅ | Reagent for converting alcohol to alkyl chloride |

| Phosphorus Trichloride | PCl₃ | Reagent for converting alcohol to alkyl chloride |

Utility of Hydrogen Halide Reagents

The most direct method for synthesizing 6-chloro-2,6-dimethyl-octane from its corresponding tertiary alcohol, 2,6-dimethyloctan-6-ol, involves the use of hydrogen chloride (HCl). Tertiary alcohols react readily with concentrated hydrochloric acid at room temperature. libretexts.org The reaction proceeds through a substitution nucleophilic unimolecular (SN1) mechanism. jove.com

The process begins with the protonation of the alcohol's hydroxyl (-OH) group by the acid, which converts it into a good leaving group (H₂O). Subsequently, the water molecule departs, leading to the formation of a relatively stable tertiary carbocation at the C6 position. This carbocationic intermediate is planar. In the final step, a chloride ion (Cl⁻) attacks the carbocation, forming the final product, 6-chloro-2,6-dimethyl-octane. adichemistry.com Due to the stability of the tertiary carbocation, this reaction is significantly faster than for primary or secondary alcohols and typically does not require a Lewis acid catalyst like zinc chloride (ZnCl₂), which is often necessary for less reactive alcohols (the Lucas reagent). libretexts.orgadichemistry.com

Table 1: Reaction of Tertiary Alcohols with Hydrogen Chloride

| Precursor | Reagent | Mechanism | Conditions | Product |

|---|---|---|---|---|

| 2,6-dimethyloctan-6-ol | Concentrated HCl | SN1 | Room Temperature | 6-chloro-2,6-dimethyl-octane |

Development of Novel Chlorinating Agents

Beyond simple hydrogen halides, several other reagents have been developed for the chlorination of alcohols. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are two prominent examples.

Thionyl Chloride (SOCl₂): Thionyl chloride is a highly effective reagent for converting alcohols to alkyl chlorides. libretexts.org A key advantage of using SOCl₂ is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are both gases, which simplifies the purification of the resulting alkyl chloride. libretexts.orgchemguide.co.uk While often used for primary and secondary alcohols via an SN2 mechanism (typically with inversion of stereochemistry), it is also capable of reacting with tertiary alcohols. libretexts.orgstackexchange.com The reaction begins with the alcohol attacking the sulfur atom of SOCl₂, forming an intermediate alkyl chlorosulfite. For a tertiary alcohol, this intermediate can then collapse via an SNi (substitution nucleophilic internal) mechanism, where the chloride is delivered from the same face as the leaving group, leading to retention of stereochemistry. Alternatively, in the presence of a base like pyridine, the mechanism can proceed with inversion. masterorganicchemistry.comrsc.org A patent from 1957 describes the use of finely divided carbon as a catalyst for the reaction between various alcohols and thionyl chloride, noting that it improves purity. google.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another versatile reagent in organic synthesis. researchgate.net While it readily reacts with alcohols to form oxalate (B1200264) esters, typically in the presence of a base, it is also employed in chlorination reactions. wikipedia.org Its most common application in this context is the conversion of carboxylic acids to highly reactive acyl chlorides, which is a key step in many synthetic procedures, including the Swern oxidation of alcohols. wikipedia.orgresearchgate.net In the Swern oxidation, oxalyl chloride reacts with dimethyl sulfoxide (B87167) (DMSO) to form an electrophilic sulfur intermediate that ultimately oxidizes the alcohol. Although less common than SOCl₂ for the direct conversion of a simple tertiary alcohol to its chloride, its high reactivity makes it a potential chlorinating agent under specific conditions. researchgate.net

Halogen Exchange Reactions for Enhanced Selectivity

The Finkelstein reaction is the archetypal halogen exchange reaction, traditionally involving the conversion of an alkyl chloride or bromide into an alkyl iodide using sodium iodide in acetone (B3395972). wikipedia.orgbyjus.com The reaction's success hinges on Le Châtelier's principle, as the newly formed sodium chloride or bromide is insoluble in acetone and precipitates, driving the equilibrium towards the products. vedantu.com

However, the classic Finkelstein reaction proceeds via an SN2 mechanism. byjus.com This makes it inefficient for tertiary alkyl halides, such as 6-bromo-2,6-dimethyloctane, due to the significant steric hindrance at the tertiary carbon center, which prevents the required backside attack by the nucleophile. vedantu.com Consequently, tertiary alkyl halides are generally considered unreactive under standard Finkelstein conditions. wikipedia.org

Despite this limitation, modifications have been developed to facilitate halogen exchange at tertiary centers. Research indicates that the halogen exchange for a tertiary halide can be successfully achieved by employing a catalyst, such as zinc chloride (ZnCl₂), in a solvent like carbon disulfide (CS₂). adichemistry.com This catalytic approach alters the reaction pathway, allowing the substitution to occur where the SN2 mechanism is disfavored.

Table 2: Applicability of Finkelstein Reaction to Alkyl Halides

| Substrate Type | Reactivity (Classic SN2) | Modified Conditions for Tertiary Halides |

|---|---|---|

| Primary Alkyl Halide | High | Not Applicable |

| Secondary Alkyl Halide | Moderate | Not Applicable |

| Tertiary Alkyl Halide | Unreactive | ZnCl₂ catalyst in CS₂ |

Advanced Synthetic Protocols

Catalytic Approaches for Carbon-Chlorine Bond Formation

The direct, selective chlorination of an unactivated C-H bond, such as those present in the 2,6-dimethyloctane skeleton, represents a significant challenge in modern organic synthesis. While significant progress has been made in C-H functionalization, most methods require directing groups or operate on activated C-H bonds (e.g., benzylic or allylic positions).

Nickel-catalyzed C-H functionalization has emerged as a powerful tool. rsc.org Many of these reactions, however, are geared towards C-C, C-N, or C-O bond formation. rsc.org Some nickel-catalyzed methods for C-H halogenation have been developed for aromatic systems, often requiring a removable directing group to achieve ortho-selectivity with lithium halides (LiCl, LiBr, LiI) as the halogen source. rsc.org Other photoredox nickel-catalyzed systems can functionalize C-H bonds adjacent to heteroatoms (α-oxy C-H bonds) using aryl chlorides as both a cross-coupling partner and a chlorine radical source. beilstein-journals.org

Research into the nickel-catalyzed oxidation of unactivated C(sp³)–H bonds has shown that the mechanism may not involve direct C-H cleavage by a nickel species. Instead, the nickel catalyst may facilitate the decomposition of an oxidant (like mCPBA) to generate a radical (such as an aroyloxy radical) which then abstracts a hydrogen atom from the alkane. nih.govacs.org This free-radical chain mechanism can lack the high selectivity required for a complex molecule like 2,6-dimethyloctane, where multiple secondary and tertiary C-H bonds are present. Direct catalytic conversion of 2,6-dimethyloctan-6-ol to the chloride has been achieved using an InCl₃ catalyst with chlorodimethylsilane. organic-chemistry.org

Stereoselective Synthesis of Chiral Analogs

The 6-chloro-2,6-dimethyl-octane molecule possesses a stereocenter at the C6 position, meaning it can exist as (R) and (S) enantiomers. nih.gov The synthesis of a specific chiral analog requires careful selection of the synthetic method and starting material.

If one starts with an enantiomerically pure tertiary alcohol, such as (R)-2,6-dimethyloctan-6-ol, the choice of chlorinating reagent is critical.

Using HCl: This method proceeds via an SN1 reaction, which involves a planar tertiary carbocation intermediate. The incoming chloride nucleophile can attack from either face of the plane with roughly equal probability, which would lead to a racemic mixture (a 50:50 mix of R and S enantiomers), thus losing the stereochemical information of the starting material.

Using SOCl₂: The stereochemical outcome of the reaction with thionyl chloride is highly dependent on the reaction conditions.

In the absence of a base, the reaction can proceed with retention of configuration through an SNi (internal return) mechanism. rsc.org

In the presence of a base like pyridine, the reaction typically proceeds with inversion of configuration via an SN2 mechanism. masterorganicchemistry.comrsc.org

Therefore, by choosing the appropriate conditions, it is theoretically possible to convert a chiral tertiary alcohol into the corresponding chiral alkyl chloride with either retention or inversion of stereochemistry. The foundational step for such a synthesis would be the preparation of an enantiomerically pure precursor alcohol. The synthesis of related chiral structures, such as the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, has been documented and relies on stereocontrolled synthetic strategies. researchgate.net

Elucidation of Elimination (E1/E2) Reaction Pathways

Elimination reactions, which result in the formation of an alkene, are common competing pathways for alkyl halides. scribd.com They can occur through unimolecular (E1) or bimolecular (E2) mechanisms.

The E1 mechanism , like the Sₙ1 mechanism, proceeds through a carbocation intermediate. pharmaguideline.com Therefore, it is favored by the same conditions: a tertiary substrate, a good leaving group, a weak base, and a polar protic solvent. libretexts.orglibretexts.org

The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent (beta-position) to the leaving group, while the leaving group departs and a double bond forms simultaneously. pharmaguideline.comyoutube.com This pathway is favored by strong bases. libretexts.orglibretexts.orgchemistrysteps.com

For a tertiary substrate like 6-chloro-2,6-dimethyloctane, the competition between substitution and elimination is a key consideration. The Sₙ2 pathway is not a viable option due to steric hindrance. youtube.com Therefore, the reaction outcome is determined by the interplay between Sₙ1, E1, and E2 mechanisms, which is largely dictated by the strength of the base/nucleophile.

Weak Base/Nucleophile (e.g., H₂O, ROH): Under these conditions, the reaction proceeds through a common carbocation intermediate, leading to a mixture of Sₙ1 and E1 products. youtube.com The Sₙ1 product forms when the solvent molecule acts as a nucleophile, and the E1 product forms when it acts as a base to remove a beta-proton. The ratio of substitution to elimination can often be influenced by temperature, with higher temperatures generally favoring the entropically favored elimination reaction. chemistrysteps.com

Strong Base (e.g., RO⁻, OH⁻): In the presence of a strong base, the bimolecular E2 mechanism dominates. libretexts.orglibretexts.org The strong base will readily remove a beta-proton in a concerted step, which is kinetically more favorable than waiting for the substrate to ionize to a carbocation. youtube.com With a tertiary substrate, elimination is strongly favored over substitution when a strong base is used. scribd.comlibretexts.org

The following table summarizes the likely reaction pathways for a tertiary alkyl halide.

| Reagent Conditions | Likely Mechanism(s) | Major Product Type |

|---|---|---|

| Weak Nucleophile / Weak Base (e.g., CH₃OH, H₂O) | Sₙ1 / E1 | Substitution & Elimination |

| Strong, Unhindered Base (e.g., CH₃O⁻, OH⁻) | E2 | Elimination |

| Strong, Hindered Base (e.g., (CH₃)₃CO⁻) | E2 | Elimination |

| Strong Nucleophile / Weak Base (e.g., I⁻, CN⁻) | Sₙ1 | Substitution (Slow) |

General reaction trends for tertiary alkyl halides like 6-chloro-2,6-dimethyl-octane. youtube.comlibretexts.orglibretexts.org

Regiochemical Control in Alkene Formation

The dehydrohalogenation of 6-chloro-2,6-dimethyloctane, a tertiary alkyl halide, can lead to the formation of different alkene isomers. The distribution of these products is highly dependent on the reaction conditions, particularly the nature of the base used. This phenomenon is a classic example of regioselectivity in elimination reactions, primarily governed by the principles of Zaitsev's and Hofmann's rules. wordpress.comchemistrysteps.com

Zaitsev's Rule predicts that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.commasterorganicchemistry.com This is typically observed when using a small, strong base. For 6-chloro-2,6-dimethyloctane, the Zaitsev product would be 2,6-dimethyl-oct-5-ene and 2,6-dimethyl-oct-6-ene.

Hofmann's Rule , on the other hand, states that the less substituted alkene will be the major product. masterorganicchemistry.comyoutube.com This outcome is favored when a sterically hindered or bulky base is used. chemistrysteps.comyoutube.com The bulky base has difficulty accessing the more sterically hindered protons, leading to the preferential abstraction of a proton from the less substituted carbon. In the case of 6-chloro-2,6-dimethyloctane, the Hofmann product would be 6-methyl-6-(prop-1-en-2-yl)heptane.

The choice of base is therefore a critical factor in controlling the regiochemical outcome of the dehydrohalogenation of 6-chloro-2,6-dimethyloctane. A high concentration of a strong, non-bulky base at elevated temperatures generally favors the E2 reaction pathway, leading to the Zaitsev product. libretexts.org Conversely, the use of a bulky base, such as potassium tert-butoxide, promotes the formation of the Hofmann product via the E2 mechanism. youtube.comyoutube.com

Table 1: Regioselectivity of Dehydrohalogenation of 6-chloro-2,6-dimethyl-octane

| Base | Major Product | Minor Product | Governing Rule |

| Sodium ethoxide (EtONa) | 2,6-dimethyl-oct-5-ene & 2,6-dimethyl-oct-6-ene | 6-methyl-6-(prop-1-en-2-yl)heptane | Zaitsev |

| Potassium tert-butoxide (t-BuOK) | 6-methyl-6-(prop-1-en-2-yl)heptane | 2,6-dimethyl-oct-5-ene & 2,6-dimethyl-oct-6-ene | Hofmann |

Stereochemical Outcomes of Dehydrohalogenation Reactions

The dehydrohalogenation of 6-chloro-2,6-dimethyloctane, particularly via the E2 mechanism, also has significant stereochemical implications. The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group (the chlorine atom). youtube.com This geometric constraint dictates the stereochemistry of the resulting alkene.

For 6-chloro-2,6-dimethyloctane, rotation around the C5-C6 and C6-C7 bonds allows for the necessary anti-periplanar alignment for the elimination to occur. The formation of the Zaitsev products, 2,6-dimethyl-oct-5-ene and 2,6-dimethyl-oct-6-ene, can result in the formation of both (E) and (Z) stereoisomers. The relative ratio of these isomers is influenced by the steric interactions in the transition state. Generally, the more stable (E)-isomer, where the larger substituents are on opposite sides of the double bond, is the favored product.

The stereochemistry of the starting material, if it were chiral at C2 or another center, would also influence the stereochemical outcome of the elimination reaction. However, for the achiral 6-chloro-2,6-dimethyloctane, the focus is on the formation of E/Z isomers of the resulting alkenes.

Radical Reaction Mechanisms in Chlorination

The synthesis of 6-chloro-2,6-dimethyloctane itself typically proceeds via the free-radical chlorination of the parent alkane, 2,6-dimethyloctane. This reaction is a chain reaction involving initiation, propagation, and termination steps. savemyexams.com The regioselectivity of this process is a key consideration.

The reaction is initiated by the homolytic cleavage of the chlorine molecule (Cl-Cl) into two chlorine radicals (Cl•) using heat or ultraviolet (UV) light. savemyexams.comlibretexts.org

Initiation: Cl₂ + UV light → 2 Cl•

The highly reactive chlorine radical then abstracts a hydrogen atom from the alkane, forming an alkyl radical and hydrogen chloride. This is the product-determining step. libretexts.org

Propagation (Step 1): R-H + Cl• → R• + H-Cl

The resulting alkyl radical then reacts with another chlorine molecule to form the chlorinated alkane and a new chlorine radical, which continues the chain. savemyexams.com

Propagation (Step 2): R• + Cl₂ → R-Cl + Cl•

The stability of the intermediate alkyl radical plays a crucial role in determining the major product. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. youtube.comorganicchemistrytutor.com Therefore, the abstraction of a hydrogen atom leading to the formation of the most stable radical is favored. youtube.comnumberanalytics.com In the case of 2,6-dimethyloctane, the tertiary hydrogen at the C6 position is the most likely site of abstraction, leading to the formation of 6-chloro-2,6-dimethyloctane as the major product. libretexts.org

Intermolecular Radical Site Migration Phenomena

While intramolecular radical site migrations (1,5-hydrogen shifts) are well-documented in certain radical reactions, intermolecular radical site migration is not a significant phenomenon in the standard free-radical chlorination of alkanes like 2,6-dimethyloctane. The chain reaction mechanism, where a chlorine radical abstracts a hydrogen atom and the resulting alkyl radical rapidly reacts with a chlorine molecule, generally proceeds without the radical center migrating from one molecule to another. The high reactivity and short lifetime of the radical intermediates favor reaction with the abundant chlorine molecules over intermolecular migration.

Isotopic Effects on Radical Chlorination Selectivity

Kinetic Isotope Effects (KIEs) are a valuable tool for studying reaction mechanisms. In radical chlorination, a primary kinetic isotope effect is observed when a C-H bond is replaced with a C-D (deuterium) bond. qmul.ac.ukwikipedia.org The C-D bond is stronger than the C-H bond, and therefore, its cleavage in the rate-determining hydrogen abstraction step is slower. pearson.com

This effect can influence the selectivity of the reaction. For instance, if a molecule contains both C-H and C-D bonds at similar positions, the chlorine radical will preferentially abstract a hydrogen atom over a deuterium (B1214612) atom. This "normal" kinetic isotope effect (kH/kD > 1) confirms that the C-H bond is broken in the rate-determining step. qmul.ac.uk The magnitude of the KIE can provide insights into the nature of the transition state. For the highly reactive chlorine radical, the transition state is more "reactant-like" (earlier transition state), leading to a smaller KIE compared to the less reactive bromine radical, which has a more "product-like" (later) transition state. organicchemistrytutor.com

Factors Governing Regioselectivity in Free-Radical Processes

Several factors govern the regioselectivity of free-radical chlorination:

Radical Stability: As mentioned, the stability of the radical intermediate is a primary determinant. The order of stability (tertiary > secondary > primary) dictates that the hydrogen atom at the most substituted carbon is preferentially abstracted. youtube.comorganicchemistrytutor.com For 2,6-dimethyloctane, this leads to the preferential formation of 6-chloro-2,6-dimethyloctane. libretexts.org

Statistical Factors: The number of available hydrogen atoms of each type also plays a role. ucalgary.ca While the tertiary hydrogen in 2,6-dimethyloctane is the most reactive, there are numerous primary and secondary hydrogens. The final product distribution is a combination of the inherent reactivity of each type of hydrogen and the statistical probability of a chlorine radical encountering that hydrogen. ucalgary.ca

Temperature: Higher temperatures can decrease the selectivity of radical chlorination. numberanalytics.comgeeksforgeeks.org At higher temperatures, the chlorine radical has more energy and becomes less discriminating, leading to a product distribution that is closer to what would be expected based on statistical factors alone. geeksforgeeks.org

Reactivity of the Halogen: The reactivity of the halogen radical itself is crucial. The highly reactive chlorine radical is less selective than the less reactive bromine radical. organicchemistrytutor.comgeeksforgeeks.org This is explained by the Hammond Postulate, which suggests that for the exothermic chlorination, the transition state resembles the reactants, and for the endothermic bromination, it resembles the more stable radical intermediate, making bromination more selective. libretexts.org

Table 2: Relative Reactivity of Hydrogen Atoms in Radical Chlorination

| Type of Hydrogen | Relative Reactivity at 25°C |

| Primary (1°) | 1 |

| Secondary (2°) | 3.9 |

| Tertiary (3°) | 5.2 |

This table illustrates that a tertiary hydrogen is 5.2 times more reactive than a primary hydrogen towards abstraction by a chlorine radical at 25°C. ucalgary.ca

Transformational Chemistry and Derivatives of 6 Chloro 2,6 Dimethyl Octane

Development of Functionalized Derivatives via Nucleophilic Substitution

The presence of a chlorine atom on a tertiary carbon in 6-chloro-2,6-dimethyl-octane makes it susceptible to nucleophilic substitution reactions, primarily proceeding through an S(_N)1 mechanism. This pathway involves the formation of a tertiary carbocation intermediate, which can then be attacked by a variety of nucleophiles.

Synthesis of Branched Alcohols and Ethers

The substitution of the chloro group in 6-chloro-2,6-dimethyl-octane with oxygen-containing nucleophiles provides a direct route to the corresponding branched alcohols and ethers. These reactions are typically carried out under solvolytic conditions.

The reaction of (R)-6-chloro-2,6-dimethyloctane with water leads to the formation of 2,6-dimethyl-octan-2-ol. Studies have shown that this reaction results in a product that is largely racemized, with a slight excess of the inverted product, a characteristic outcome of S(_N)1 reactions involving ion pairs. nih.govgoogle.comaskfilo.compasseidireto.com Similarly, methanolysis of 6-chloro-2,6-dimethyloctane, through reaction with methanol (B129727), yields the corresponding methyl ether, 2-methoxy-2,6-dimethyloctane.

| Reactant | Nucleophile | Solvent | Product | Stereochemical Outcome |

| (R)-6-chloro-2,6-dimethyloctane | H₂O | Water | (R,S)-2,6-dimethyloctan-2-ol | ~80% Racemized, 20% Inverted |

| 6-chloro-2,6-dimethyloctane | CH₃OH | Methanol | 2-methoxy-2,6-dimethyloctane | Not specified |

Table 1: Nucleophilic Substitution of 6-chloro-2,6-dimethyloctane with Oxygen Nucleophiles

Preparation of Branched Amines and Thiols

The introduction of nitrogen and sulfur functionalities into the 2,6-dimethyloctane (B150249) scaffold can be achieved through nucleophilic substitution reactions with appropriate nitrogen and sulfur nucleophiles.

The synthesis of the corresponding primary amine, 2,6-dimethyl-octan-2-amine, can be approached through several methods. Direct reaction with ammonia (B1221849) is one possibility, although it often leads to a mixture of primary, secondary, and tertiary amines due to the nucleophilicity of the initially formed amine. A more controlled approach is the Gabriel synthesis, which involves the reaction of the alkyl halide with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to yield the primary amine. masterorganicchemistry.comlibretexts.orgvedantu.comyoutube.comchemistwizards.com Another effective method is the use of sodium azide (B81097) to form an alkyl azide, which is subsequently reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). askfilo.comnii.ac.jp This two-step sequence is generally efficient for preparing primary amines from alkyl halides. byjus.com

For the synthesis of the corresponding thiol, 2,6-dimethyl-octan-2-thiol, a common method involves the reaction of 6-chloro-2,6-dimethyloctane with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). This reaction typically proceeds via an S(_N)2 mechanism for primary and secondary halides, but with a tertiary halide like 6-chloro-2,6-dimethyloctane, an S(_N)1 pathway is more likely. The use of a weak base like hydrosulfide minimizes competing elimination reactions. youtube.com

Formation of Nitriles and Other Carbon-Carbon Bond Products

The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis. Using 6-chloro-2,6-dimethyloctane as a starting material, this can be achieved through the introduction of a cyano group or by coupling with organometallic reagents.

The synthesis of 2,6-dimethyl-octane-2-carbonitrile can be accomplished by reacting 6-chloro-2,6-dimethyloctane with a cyanide salt, such as sodium cyanide (NaCN). This reaction introduces a new carbon atom and the resulting nitrile can be further elaborated, for instance, by reduction with LiAlH₄ to yield the corresponding primary amine with an extended carbon chain, (2,6-dimethyloctan-2-yl)methanamine. byjus.com

For the direct formation of a carbon-carbon bond between the 2,6-dimethyloctyl group and another alkyl or aryl group, the Corey-House synthesis is a powerful method. byjus.comwikipedia.orgyoutube.com This reaction involves the preparation of a lithium dialkylcuprate (a Gilman reagent), which then reacts with the alkyl halide. Due to the tertiary nature of 6-chloro-2,6-dimethyloctane, the direct formation of a Grignard reagent can be challenging, and the Corey-House synthesis provides a more reliable alternative for coupling with other organic fragments. acs.org

Alkene Formation and Further Derivatization

Under basic conditions, 6-chloro-2,6-dimethyloctane can undergo elimination reactions to form alkenes. These unsaturated products then serve as versatile intermediates for further functionalization.

Elaboration of Branched Alkene Scaffolds

The dehydrohalogenation of 6-chloro-2,6-dimethyloctane can theoretically lead to a mixture of isomeric alkenes. The regioselectivity of this elimination reaction is governed by the nature of the base used. According to Zaitsev's rule, the use of a small, unhindered base such as sodium ethoxide would favor the formation of the more substituted, and thus more stable, alkene. orgoreview.comwikipedia.orgmasterorganicchemistry.com In the case of 6-chloro-2,6-dimethyloctane, this would be 2,6-dimethyl-oct-2-ene .

Conversely, the use of a sterically hindered, bulky base like potassium tert-butoxide would favor the formation of the less substituted alkene, as predicted by the Hofmann rule. youtube.comorgoreview.comwikipedia.orgmasterorganicchemistry.com This is due to the bulky base preferentially abstracting the more sterically accessible proton. For 6-chloro-2,6-dimethyloctane, the Hofmann product would be 2,6-dimethyl-oct-1-ene .

| Base | Predicted Major Product | Governing Rule |

| Sodium Ethoxide (EtO⁻) | 2,6-dimethyl-oct-2-ene | Zaitsev |

| Potassium tert-Butoxide (t-BuO⁻) | 2,6-dimethyl-oct-1-ene | Hofmann |

Table 2: Predicted Alkene Products from Dehydrohalogenation of 6-chloro-2,6-dimethyloctane

Subsequent Functionalization of Unsaturated Products

The alkene products obtained from the elimination of 6-chloro-2,6-dimethyloctane, primarily 2,6-dimethyl-oct-2-ene and 2,6-dimethyl-oct-1-ene, can undergo a variety of addition reactions to introduce new functional groups.

Hydrogenation: The double bond of the octene isomers can be reduced to a single bond through catalytic hydrogenation, typically using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), to yield 2,6-dimethyloctane . nih.govgoogle.comsmolecule.comamanote.comresearchgate.net

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkenes will proceed according to Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, leading to the reformation of a tertiary halide. google.compressbooks.pubresearchgate.net

Epoxidation: The double bond can be converted to an epoxide ring using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). Epoxidation of 2,6-dimethyl-oct-2-ene would yield 2,3-epoxy-2,6-dimethyloctane . nih.govsid.irgoogle.comgoogle.com

Dihydroxylation: The alkenes can be converted to vicinal diols through dihydroxylation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄), while anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed hydrolysis. rug.nllibretexts.orgorganic-chemistry.org For example, syn-dihydroxylation of 2,6-dimethyl-oct-2-ene would produce 2,6-dimethyl-octane-2,3-diol .

Reduction and Hydrogenation Studies

The conversion of 6-chloro-2,6-dimethyloctane to its corresponding alkane, 2,6-dimethyloctane, and other reduced derivatives can be achieved through several methods, including electrolytic reduction, radical reduction, and reactions with alkali metals. While specific studies on the direct catalytic hydrogenation of 6-chloro-2,6-dimethyloctane are not extensively documented in readily available literature, the principles of haloalkane reduction provide a basis for understanding these transformations.

Electrolytic Reduction:

The electrolytic reduction of optically active 6-chloro-2,6-dimethyloctane has been investigated to understand the stereochemical course of the reaction. When an optically active form of 6-chloro-2,6-dimethyloctane, specifically the (R)-(-)-enantiomer, is electrolyzed at a mercury cathode in various organic solvents, it yields 2,6-dimethyloctane. acs.orgresearchgate.net Interestingly, the product, 2,6-dimethyloctane, is also optically active and possesses an excess of the (R)-(-)-enantiomer. acs.orgresearchgate.net This observation suggests that the reduction proceeds with a predominant inversion of the absolute configuration at the chiral center. acs.orgresearchgate.net The reaction is believed to proceed through a radical intermediate formed in the initial stage. acs.orgresearchgate.net

The choice of solvent influences the optical rotation of the product. For instance, reductions in methanol and dimethylformamide (DMF) have been reported. researchgate.net The process yields the alkane along with a small amount of an optically inactive alkene. researchgate.net

Reduction with Alkali Metals in Liquid Ammonia:

Another effective method for the reduction of 6-chloro-2,6-dimethyloctane involves the use of alkali metals, such as sodium or lithium, dissolved in liquid ammonia. acs.orguwindsor.caresearchgate.netchadsprep.com This method is known to be particularly useful for reducing alkyl chlorides almost quantitatively to their corresponding hydrocarbons with minimal by-products. chadsprep.com

Studies on optically active 6-chloro-2,6-dimethyloctane have shown that its reduction with an alkali metal in liquid ammonia proceeds with a predominating retention of configuration, leading to the formation of optically active 2,6-dimethyloctane. uwindsor.caresearchgate.netchadsprep.com This stereochemical outcome suggests that the reaction likely proceeds through a carbanionic intermediate. uwindsor.caresearchgate.net

Radical Reduction:

Radical reduction of alkyl halides offers another pathway for dehalogenation. A study has detailed the synthesis of 6-chloro-2,6-dimethyloctane and its subsequent radical reduction. libretexts.org The reduction of a primary alkyl halide using tri-n-butyltin chloride in a toluene (B28343) solution with AIBN as a radical initiator has been described, providing a general methodology that could be applicable to tertiary halides like 6-chloro-2,6-dimethyloctane. libretexts.org

The following table summarizes the findings from reduction studies of 6-chloro-2,6-dimethyloctane.

| Reduction Method | Reagents and Conditions | Primary Product | Stereochemical Outcome | Reference(s) |

| Electrolytic Reduction | Mercury cathode, various organic solvents (e.g., methanol, DMF) | 2,6-Dimethyloctane | Predominant inversion of configuration | acs.orgresearchgate.net |

| Alkali Metal in Liquid Ammonia | Alkali metal (e.g., Na, Li) in liquid NH₃ | 2,6-Dimethyloctane | Predominant retention of configuration | acs.orguwindsor.caresearchgate.netchadsprep.com |

| Radical Reduction (General Methodology) | tri-n-butyltin chloride, AIBN, toluene | 2,6-Dimethyloctane | Not specified for this substrate | libretexts.org |

Catalytic Hydrogenation:

Direct catalytic hydrogenation of 6-chloro-2,6-dimethyloctane is not well-documented in the reviewed literature. Catalytic hydrogenation is a common method for reducing unsaturated compounds and some functional groups. wikipedia.orglibretexts.orgchemistrytalk.org For alkyl halides, catalytic hydrogenolysis (cleavage of the carbon-halogen bond by hydrogen) can occur, typically using a palladium catalyst. researchgate.net However, the reactivity of tertiary alkyl halides in such reactions can be influenced by steric hindrance. The hydrogenation of other derivatives of 2,6-dimethyloctane, such as unsaturated precursors, has been reported to yield 2,6-dimethyloctane using a palladium on carbon (Pd/C) catalyst. stackexchange.com

Reactions with Organometallic Reagents

The reaction of alkyl halides with organometallic reagents is a cornerstone of organic synthesis for the formation of new carbon-carbon bonds. However, specific examples detailing the reaction of 6-chloro-2,6-dimethyloctane with common organometallic reagents like Grignard or organolithium compounds are sparse in the available scientific literature. The reactivity of tertiary alkyl halides in these reactions can be complex, often leading to a competition between substitution and elimination reactions.

Reactions with Grignard Reagents:

Grignard reagents (R-MgX) are powerful nucleophiles that react with a wide range of electrophiles, including alkyl halides. The cross-coupling of tertiary alkyl halides with Grignard reagents can be challenging due to competing elimination reactions. However, cobalt-catalyzed cross-coupling reactions of alkyl halides with tertiary alkyl Grignard reagents have been developed, allowing for the construction of sterically congested quaternary carbon centers. acs.orgnih.gov These reactions can proceed with an inversion of stereochemistry at the reaction site of the alkyl halide. acs.orgnih.gov

While no specific studies on the reaction of 6-chloro-2,6-dimethyloctane with Grignard reagents were found, a patent describes the coupling of other terpene-derived chlorides from the 2,6-dimethyloctane series with Grignard reagents. acs.org For instance, chloromyrcene, another chlorinated derivative in the 2,6-dimethyloctane family, has been reacted with ethyl magnesium bromide. acs.org

Wurtz-type Reactions:

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal in a dry ether solvent to form a new carbon-carbon bond. saranextgen.comgauthmath.com Applying this to 6-chloro-2,6-dimethyloctane would theoretically lead to the formation of a highly branched C20 alkane. However, the practical application of the Wurtz reaction can be limited by side reactions.

The following table outlines potential reactions with organometallic reagents, based on general principles and related examples.

| Reaction Type | General Reagents and Conditions | Potential Product(s) from 6-chloro-2,6-dimethyloctane | Reference(s) for General Reaction |

| Grignard Coupling | R-MgX, potentially with a transition metal catalyst (e.g., CoCl₂) | Alkylated 2,6-dimethyloctane derivatives | acs.orgnih.govacs.org |

| Wurtz Reaction | Sodium metal, dry ether | Dimer of 2,6-dimethyloctyl radical (a C20 alkane) | saranextgen.comgauthmath.com |

Spectroscopic Characterization Methodologies for 6 Chloro 2,6 Dimethyl Octane and Its Derivatives

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a primary tool for the identification of functional groups within a molecule. For 6-chloro-2,6-dimethyloctane, these methods are crucial for confirming the presence of the carbon-chlorine bond and the characteristics of its alkyl framework.

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations, such as stretching and bending. Alkyl halides have characteristic absorption bands in the fingerprint region of the spectrum (below 1500 cm⁻¹). The carbon-chlorine (C-Cl) stretching vibration is of particular interest for identifying 6-chloro-2,6-dimethyloctane. Generally, C-Cl stretches appear in the range of 850–550 cm⁻¹. orgchemboulder.com The exact position of the band can be influenced by the substitution pattern of the carbon atom; for a tertiary alkyl chloride like 6-chloro-2,6-dimethyloctane, the band is expected within this region.

Other significant vibrations include those from the alkane structure. These are the C-H stretching vibrations just below 3000 cm⁻¹ and the C-H bending vibrations around 1465 cm⁻¹ (for CH₂ and CH₃ groups) and 1375 cm⁻¹ (for CH₃ groups). The presence of a gem-dimethyl group at position 6 and an isobutyl-like fragment at the other end of the molecule would lead to a complex but characteristic pattern in the fingerprint region. A vapor phase IR spectrum for (6R)-6-chloro-2,6-dimethyloctane is noted in public databases, confirming its use in characterization. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850-2970 | IR, Raman |

| C-H Bend | Alkyl (CH₂, CH₃) | 1375-1465 | IR, Raman |

| C-Cl Stretch | Tertiary Alkyl Chloride | 550-850 | IR, Raman orgchemboulder.com |

| C–H Wag (-CH₂X) | Alkyl Halide | 1300-1150 | IR orgchemboulder.com |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating 6-chloro-2,6-dimethyloctane from reaction mixtures, starting materials, or byproducts, as well as for assessing its purity. Given the compound's volatility, gas chromatography is the method of choice.

Gas Chromatography (GC) for Volatile Mixtures

Gas chromatography (GC) separates volatile compounds based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on a solid support) and a mobile phase (an inert gas). Research involving the synthesis and reactions of 6-chloro-2,6-dimethyloctane has utilized GC for analysis. For instance, in studies on the electrolytic reduction of optically active (R)-(-)-6-chloro-2,6-dimethyloctane, the reaction progress and product mixture were analyzed by gas chromatography using a column with Apiezon grease L as the stationary phase at a temperature of 100 °C. oup.com

Furthermore, because the chlorine-bearing carbon at position 6 is a stereocenter, enantiomers of 6-chloro-2,6-dimethyloctane exist. The separation of these enantiomers requires a specialized form of GC known as chiral gas chromatography. This technique uses a chiral stationary phase to selectively interact with each enantiomer, allowing for their separation and quantification. The use of chiral GC has been specifically reported for the analysis of 6-chloro-2,6-dimethyloctane. researchgate.net The parent hydrocarbon, 2,6-dimethyloctane (B150249), also serves as a useful reference compound in various GC analyses. smolecule.com

| Analyte | Stationary Phase | Temperature | Application | Reference |

|---|---|---|---|---|

| (R)-(-)-6-chloro-2,6-dimethyloctane | Apiezon grease L | 100 °C | Reaction monitoring | oup.com |

| 6-chloro-2,6-dimethyloctane | Chiral Stationary Phase | Not specified | Enantiomeric separation | researchgate.net |

Coupled GC-MS Techniques for Complex Mixture Analysis

For unambiguous identification of the components separated by GC, the chromatograph is often coupled with a mass spectrometer (MS). This hyphenated technique, GC-MS, provides both the retention time from GC and the mass spectrum from MS for each component. The mass spectrometer bombards the eluted compounds with electrons, causing them to ionize and fragment in a reproducible manner.

The resulting mass spectrum shows a molecular ion peak (M⁺) that corresponds to the molecular weight of the compound, which for C₁₀H₂₁Cl is approximately 176.7 g/mol . nih.gov The presence of chlorine is often indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, as chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The fragmentation pattern itself provides a "fingerprint" that is unique to the compound's structure, allowing for its definitive identification by comparison to spectral libraries. Public chemical databases confirm that GC-MS spectral data are available for (6R)-6-chloro-2,6-dimethyloctane, highlighting the technique's central role in its structural elucidation. nih.gov GC-MS is also routinely used to analyze its parent alkane, 2,6-dimethyloctane, in various matrices. google.comiastate.edu

| Data Type | Information Provided | Significance |

|---|---|---|

| Retention Time (GC) | Time taken for the compound to elute from the GC column. | Helps in preliminary identification and purity assessment. |

| Molecular Ion Peak (MS) | Mass-to-charge ratio of the intact ionized molecule. | Confirms the molecular weight of the compound. nih.gov |

| Isotopic Pattern (MS) | Presence of M+ and M+2 peaks in a ~3:1 ratio. | Confirms the presence of one chlorine atom. |

| Fragmentation Pattern (MS) | Masses and relative abundances of fragment ions. | Provides structural information for definitive identification. nih.gov |

Theoretical and Computational Chemistry Studies on 6 Chloro 2,6 Dimethyl Octane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide insights into electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This process involves finding the minimum energy structure on the potential energy surface. For 6-chloro-2,6-dimethyl-octane, a DFT study would typically involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to accurately model the electron density and, consequently, the geometric parameters.

A hypothetical data table for the optimized coordinates of 6-chloro-2,6-dimethyl-octane would be generated from such a calculation, listing the Cartesian coordinates (x, y, z) for each atom (Carbon, Hydrogen, Chlorine).

Analysis of Frontier Molecular Orbitals (FMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. A computational study would calculate the energies of these orbitals and map their spatial distribution across the molecular structure, identifying regions susceptible to nucleophilic or electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

6-chloro-2,6-dimethyl-octane is a flexible molecule with multiple rotatable bonds, leading to a vast number of possible conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational space over time. By simulating the motion of atoms based on a classical force field, MD can identify the most stable and populated conformations in different environments (e.g., in a vacuum or in a solvent). This analysis provides a dynamic understanding of the molecule's shape and flexibility, which can influence its physical properties and reactivity.

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data for structure verification. For 6-chloro-2,6-dimethyl-octane, researchers could calculate:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be predicted to aid in the interpretation of experimental NMR data.

Vibrational Spectra (IR & Raman): The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These predicted spectra can be used to assign the vibrational modes observed in experimental IR and Raman spectroscopy.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structure. If 6-chloro-2,6-dimethyl-octane were part of a larger dataset of compounds, a QSAR/QSPR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, topological) for it. These descriptors would then be used to build a mathematical model that correlates the structural features with a specific activity or property. Such a model could then be used to predict the behavior of other, similar compounds.

Environmental Chemistry and Degradation Pathways of Chlorinated Octanes

Chemical Transformation and Hydrolysis Pathways

The primary chemical transformation pathway for tertiary alkyl halides like Octane, 6-chloro-2,6-dimethyl- in aqueous environments is hydrolysis through a unimolecular nucleophilic substitution (SN1) mechanism. masterorganicchemistry.comchemistrysteps.comyoutube.com This is due to the steric hindrance around the tertiary carbon atom, which prevents the backside attack required for a bimolecular (SN2) reaction, and the relative stability of the resulting tertiary carbocation intermediate. chemistrysteps.com

The hydrolysis of (6R)-6-chloro-2,6-dimethyloctane has been cited as an example of a nucleophilic substitution reaction for halogenated aliphatic compounds. researchgate.net The reaction proceeds in two main steps:

Formation of a carbocation: The carbon-chlorine bond breaks heterolytically in a slow, rate-determining step to form a stable tertiary carbocation and a chloride ion. CH₃-CH(CH₃)-CH₂-CH₂-CH₂-C(Cl)(CH₃)-CH₂-CH₃ → CH₃-CH(CH₃)-CH₂-CH₂-CH₂-C⁺(CH₃)-CH₂-CH₃ + Cl⁻

Nucleophilic attack by water: A water molecule, acting as a nucleophile, rapidly attacks the planar carbocation. CH₃-CH(CH₃)-CH₂-CH₂-CH₂-C⁺(CH₃)-CH₂-CH₃ + H₂O → CH₃-CH(CH₃)-CH₂-CH₂-CH₂-C(OH₂⁺)(CH₃)-CH₂-CH₃

Deprotonation: A final, rapid deprotonation step by another water molecule yields the corresponding tertiary alcohol, 2,6-dimethyloctan-6-ol , and a hydronium ion. CH₃-CH(CH₃)-CH₂-CH₂-CH₂-C(OH₂⁺)(CH₃)-CH₂-CH₃ + H₂O → CH₃-CH(CH₃)-CH₂-CH₂-CH₂-C(OH)(CH₃)-CH₂-CH₃ + H₃O⁺

The rate of hydrolysis for this compound is expected to be independent of the concentration of the nucleophile (water) and primarily dependent on the concentration of the alkyl halide. chemistrysteps.com Studies on the hydrolysis of other chlorinated alkanes have shown that the half-lives can vary significantly depending on the structure of the compound and environmental conditions such as temperature and pH. osti.govsci-hub.seacs.org For instance, the environmental hydrolysis half-life at 25°C and pH 7 for 2,2-dichloropropane, another tertiary chlorinated alkane, is reported to be 36 hours. osti.gov It is expected that Octane, 6-chloro-2,6-dimethyl- would have a similar or even faster hydrolysis rate due to the stability of the tertiary carbocation formed.

Hydrolysis Data for Selected Chlorinated Alkanes

| Compound | Structure Type | Environmental Half-Life (25°C, pH 7) | Primary Hydrolysis Mechanism |

|---|---|---|---|

| 2,2-Dichloropropane | Tertiary | 36 hours osti.gov | Neutral Hydrolysis (SN1) osti.gov |

| 1,1,1-Trichloroethane | Primary | 1.1 years | Neutral Hydrolysis |

| Carbon Tetrachloride | - | 41 years | Neutral Hydrolysis |

| Chloroform | - | 1850 years osti.gov | Alkaline Hydrolysis |

Research on Biotransformation and Biodegradation Mechanisms

The biodegradation of branched alkanes can be more challenging for microorganisms compared to their linear counterparts. A study on the microbial growth on terminally branched dimethyloctane derivatives revealed that the position of the methyl groups significantly affects biodegradability. nih.govepa.gov Specifically, the presence of an anteiso-terminus (a methyl group on the third carbon from the end) can inhibit biodegradation. nih.govepa.gov In the case of Octane, 6-chloro-2,6-dimethyl- , the 2-methyl group represents an iso-terminus, while the 6-methyl group is internal. The study showed that while some bacteria could degrade iso-branched hydrocarbons, the anteiso-branched 3,6-dimethyloctane (B100007) was not oxidized at all by the tested strains. nih.govepa.gov This suggests that the branched structure of Octane, 6-chloro-2,6-dimethyl- may pose a challenge for microbial degradation.

However, several enzymatic pathways for the degradation of chlorinated alkanes have been identified in various microorganisms. The initial step in the aerobic biodegradation of haloalkanes is often catalyzed by one of two main classes of enzymes:

Haloalkane dehalogenases: These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond, replacing the halogen with a hydroxyl group. researchgate.netnih.govoup.com This reaction detoxifies the compound and produces an alcohol, which can then be further metabolized by the microorganism. The general reaction is: R-X + H₂O → R-OH + H⁺ + X⁻ For Octane, 6-chloro-2,6-dimethyl- , this would lead to the formation of 2,6-dimethyloctan-6-ol .

Oxygenases: These enzymes, such as cytochrome P450 monooxygenases or alkane hydroxylases, introduce an oxygen atom into the hydrocarbon chain. nih.gov For chlorinated alkanes, this can lead to the formation of an unstable intermediate that subsequently eliminates the halogen atom.

The susceptibility of Octane, 6-chloro-2,6-dimethyl- to these enzymatic attacks would depend on the specific enzymes possessed by the microbial community in a given environment. The tertiary nature of the carbon-chlorine bond might make it a challenging substrate for some dehalogenases that prefer primary or secondary haloalkanes. oup.com

Under anaerobic conditions, reductive dechlorination is a major pathway for the degradation of chlorinated hydrocarbons. epa.gov This process involves the replacement of a chlorine atom with a hydrogen atom, using the chlorinated compound as an electron acceptor. However, reductive dechlorination is generally more favorable for more highly chlorinated compounds.

Formation and Characterization of Chlorinated By-products in Environmental Systems

The degradation of Octane, 6-chloro-2,6-dimethyl- in the environment can lead to the formation of various by-products, the nature of which depends on the degradation pathway.

From Hydrolysis: As discussed in section 7.2, the primary and most direct by-product of hydrolysis is the corresponding tertiary alcohol, 2,6-dimethyloctan-6-ol . This alcohol is expected to be more biodegradable than the parent chlorinated compound.

From Photochemical Degradation: The radical chain reactions initiated by photolysis can lead to a complex mixture of oxygenated products, including hydroperoxides, alcohols (other than the direct hydrolysis product), and ketones. Further degradation could also lead to the formation of smaller, more volatile organic compounds, some of which may still be chlorinated.

From Biodegradation: The enzymatic degradation of Octane, 6-chloro-2,6-dimethyl- would initially lead to 2,6-dimethyloctan-6-ol via haloalkane dehalogenases. Subsequent microbial metabolism of this alcohol could proceed through various oxidative pathways, eventually leading to carbon dioxide and water under ideal aerobic conditions. However, incomplete degradation could result in the accumulation of intermediate metabolites. If oxygenases are involved in the initial attack, a range of hydroxylated and other oxygenated intermediates could be formed.

While specific studies on the chlorinated by-products from the degradation of Octane, 6-chloro-2,6-dimethyl- are not available, research on the degradation of other chlorinated hydrocarbons and gasoline additives indicates that a variety of smaller chlorinated molecules can be formed. acs.orgencyclopedia.pub For example, the degradation of larger chlorinated alkanes can sometimes result in the formation of shorter-chain chlorinated acids or alcohols. The characterization of such by-products is crucial for a complete understanding of the environmental risk posed by the parent compound, as some by-products may be more toxic or persistent than the original substance.

Advanced Research Applications and Future Perspectives

Role in Complex Organic Synthesis as a Key Intermediate

6-chloro-2,6-dimethyloctane serves as a pivotal intermediate in the synthesis of more complex molecules, primarily due to the reactivity of its carbon-chlorine bond. This allows for a variety of nucleophilic substitution and elimination reactions, making it a versatile precursor for introducing the 2,6-dimethyloctyl moiety into larger structures. This is particularly relevant in the synthesis of fine chemicals, including some pesticides, pharmaceuticals, and dyes. ontosight.ai

One of the well-documented applications of 6-chloro-2,6-dimethyloctane is in the study of nucleophilic substitution reactions. Specifically, it has been used as a model substrate to investigate the stereochemistry of the SN1 reaction. libretexts.orgpressbooks.pub For instance, the reaction of (R)-6-chloro-2,6-dimethyloctane with water yields a partially racemized alcohol product, providing insights into the formation and behavior of carbocation intermediates and the influence of ion pairs in such reactions. libretexts.orgpressbooks.pub

Furthermore, the reduction of optically active 6-chloro-2,6-dimethyloctane to 2,6-dimethyloctane (B150249) has been reported, demonstrating its utility as a precursor to this alkane. chemicalbook.com This transformation can be achieved using alkali metals in liquid ammonia (B1221849), with the reaction proceeding while retaining the original stereoconfiguration. chemicalbook.com

The reactivity of 6-chloro-2,6-dimethyloctane as a synthetic intermediate is summarized in the following table:

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| Nucleophilic Substitution (SN1) | Water, Methanol (B129727) | Alcohols, Ethers | Model for studying reaction mechanisms and stereochemistry. libretexts.orgpressbooks.pubresearchgate.net |

| Reduction | Alkali metals in liquid ammonia | Alkanes (2,6-dimethyloctane) | Synthesis of branched alkanes. chemicalbook.com |

| Halogenation (of precursor) | Halogenating agents | Haloalkanes | Formation of 6-chloro-2,6-dimethyloctane itself from precursors like 6-ethyl-2,6-dimethyloctane. |

| Potential Alkylation | Organometallic reagents (e.g., Grignard, organocuprates) | Higher alkanes | Introduction of the 2,6-dimethyloctyl group into larger carbon skeletons. |

Exploration in Materials Science Research

While specific research on the integration of 6-chloro-2,6-dimethyloctane into materials is limited, its structure suggests potential applications in polymer and materials science. The presence of the reactive chlorine atom allows for its use as a monomer or a grafting agent to modify the properties of existing polymers.

For instance, 6-chloro-2,6-dimethyloctane could be used in cationic polymerization or as a chain transfer agent in radical polymerization. Its incorporation into a polymer backbone could introduce the bulky and hydrophobic 2,6-dimethyloctyl group, which would be expected to alter the material's physical properties, such as increasing its hydrophobicity, lowering its glass transition temperature, and improving its solubility in nonpolar organic solvents.

The potential for this compound in materials science is an area that warrants further investigation. The table below outlines hypothetical applications in polymer modification:

| Polymer Type | Potential Modification Method | Expected Change in Properties | Potential Application |

| Polystyrene | Friedel-Crafts alkylation | Increased hydrophobicity, altered thermal properties | Specialty coatings, advanced packaging materials |

| Polyacrylates | Copolymerization with functionalized derivatives | Enhanced solubility in nonpolar solvents | Adhesives, sealants |

| Polyolefins | Grafting onto the polymer backbone | Improved compatibility with hydrocarbon matrices | Polymer blends, composites |

Contribution to Green Chemistry Methodologies for Halogenated Compounds

The development of environmentally benign chemical processes is a central goal of green chemistry. Halogenated organic compounds, while synthetically useful, can pose environmental risks. nih.gov Consequently, there is significant research into developing greener methods for their synthesis and, importantly, their dehalogenation.

While specific green chemistry applications involving 6-chloro-2,6-dimethyloctane are not widely reported, it serves as an excellent model substrate for the development and optimization of such methodologies. Research in this area often focuses on replacing hazardous reagents and minimizing waste.

Catalytic hydrodehalogenation, for example, is a promising green alternative to traditional reduction methods that use stoichiometric amounts of metal hydrides. researchgate.net This process typically employs a heterogeneous catalyst, such as palladium on carbon, and a benign reducing agent like hydrogen gas or a hydrogen donor. The development of highly efficient and recyclable catalysts for the dehalogenation of compounds like 6-chloro-2,6-dimethyloctane would be a significant contribution to green chemistry.

Another area of interest is the use of microwave-assisted organic synthesis to accelerate reduction reactions, including dehalogenations. researchgate.net This technique can lead to shorter reaction times, lower energy consumption, and often, higher yields compared to conventional heating.

The following table compares traditional and potential green chemistry approaches for reactions involving chlorinated alkanes:

| Reaction | Traditional Method | Green Chemistry Approach | Advantages of Green Approach |

| Dehalogenation | Stoichiometric reducing agents (e.g., LiAlH4) | Catalytic hydrodehalogenation (e.g., H2/Pd-C) | Higher atom economy, easier product purification, recyclable catalyst. researchgate.net |

| Substitution | Use of hazardous solvents | Reactions in ionic liquids or solvent-free conditions | Reduced environmental impact, potential for enhanced reaction rates and selectivity. researchgate.net |

| Energy Input | Conventional heating | Microwave irradiation | Faster reaction times, reduced energy consumption. researchgate.net |

Emerging Methodologies for Chlorinated Alkane Research

The analysis of chlorinated alkanes, particularly in complex environmental and biological matrices, presents significant analytical challenges due to the vast number of potential isomers and their often low concentrations. pops.int In recent years, several advanced analytical techniques have emerged that offer improved sensitivity, selectivity, and resolving power for the characterization of these compounds.

While not yet specifically applied to 6-chloro-2,6-dimethyloctane in published literature, these emerging methodologies hold great promise for future research involving this and other chlorinated alkanes.

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) offers significantly enhanced separation capabilities compared to traditional one-dimensional GC. researchgate.net This technique is particularly well-suited for resolving complex mixtures of isomers, which is a common challenge in the analysis of chlorinated paraffins.

High-resolution mass spectrometry (HRMS) , including time-of-flight (TOF) and Orbitrap mass analyzers, provides highly accurate mass measurements, enabling the confident identification of analytes based on their elemental composition. nih.gov This is crucial for distinguishing target compounds from matrix interferences.

Atmospheric pressure chemical ionization (APCI) is an effective ionization technique for the analysis of medium- to long-chain chlorinated paraffins. acs.org When coupled with HRMS, direct injection APCI-qTOF-HRMS can provide rapid and sensitive quantification of these compounds.

A comparison of these emerging analytical techniques is presented below:

| Analytical Technique | Principle | Advantages for Chlorinated Alkane Analysis |

| GC×GC-MS | Two-dimensional chromatographic separation followed by mass spectrometric detection. researchgate.net | Enhanced peak capacity and resolution of complex isomeric mixtures. |

| LC-ESI-HRMS | Liquid chromatography separation with electrospray ionization and high-resolution mass spectrometry. nih.gov | Suitable for a wide range of chlorinated paraffins, including long-chain congeners; high mass accuracy. |

| APCI-qTOF-HRMS | Direct injection or LC coupling with atmospheric pressure chemical ionization and high-resolution time-of-flight mass spectrometry. acs.org | Fast analysis times, high sensitivity for medium- and long-chain chlorinated paraffins. |

These advanced analytical methods will be instrumental in future studies on the environmental fate, metabolism, and potential biological effects of 6-chloro-2,6-dimethyloctane and related compounds.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.